molecular formula C16H17N3 B5784686 N-(2,5-dimethylbenzyl)-1H-indazol-5-amine

N-(2,5-dimethylbenzyl)-1H-indazol-5-amine

Cat. No. B5784686
M. Wt: 251.33 g/mol
InChI Key: OBKWFKKNKDNWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylbenzyl)-1H-indazol-5-amine, commonly known as DMIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMIA belongs to the class of indazole compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, antitumor and antimicrobial effects.

Mechanism of Action

DMIA exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation. DMIA also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, DMIA has been found to inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell walls.
Biochemical and Physiological Effects:
DMIA has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in animal models of inflammation. Additionally, DMIA has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, DMIA has been found to inhibit the growth of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

DMIA offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DMIA exhibits potent biological activity at low concentrations, making it a cost-effective option for experiments. However, DMIA also has some limitations. It is highly insoluble in water, which can make it difficult to use in aqueous solutions. Furthermore, DMIA has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.

Future Directions

DMIA has shown promising potential for its therapeutic applications, and future research should focus on exploring its efficacy in various diseases. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity. Furthermore, the development of more efficient synthesis methods and improved solubility could expand the use of DMIA in lab experiments. Overall, DMIA represents a promising avenue for the development of novel therapeutic agents.

Synthesis Methods

DMIA can be synthesized through a multi-step procedure that involves the reaction of 2,5-dimethylbenzylamine with 2-chloro-1H-indazole in the presence of a base, followed by reduction of the resulting intermediate. The final product is obtained through purification and crystallization.

Scientific Research Applications

DMIA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, DMIA has been found to have antitumor activity by inducing apoptosis in cancer cells. Furthermore, DMIA has been shown to possess antimicrobial activity against several bacterial strains.

properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-11-3-4-12(2)13(7-11)9-17-15-5-6-16-14(8-15)10-18-19-16/h3-8,10,17H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKWFKKNKDNWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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